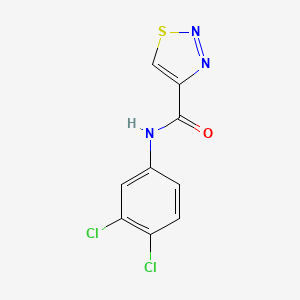

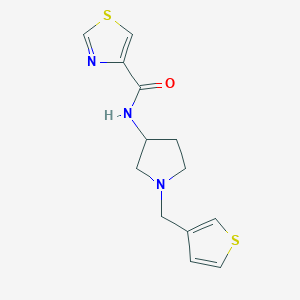

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide, commonly known as DCTD, is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields. DCTD belongs to the class of thiadiazole derivatives, which have been extensively studied for their diverse biological activities.

Scientific Research Applications

Biological Activity of Heterocyclic Systems

Heterocyclic compounds based on 1,3,4-thiadiazole, such as N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide, have been extensively explored for their versatile pharmacological potential. Research emphasizes the broad spectrum of biological activities these compounds exhibit, including antimicrobial, anti-inflammatory, analgesic, antitumor, antitubercular, and antiviral effects. Their structural flexibility allows for significant chemical modifications, enhancing their pharmacological profiles and making them valuable in medicinal chemistry. These heterocycles are considered crucial for the expression of pharmacological activity due to their ability to participate in hydrogen bonding interactions with enzymes and receptors, which can lead to the enhancement of pharmacological activities (Lelyukh, 2019).

Synthesis and Significance in Drug Development

The synthesis of heterocyclic systems based on 1,3,4-thiadiazole derivatives has been a focal point of drug development efforts due to their significant biological activities. The presence of the toxophoric N2C2S moiety in these compounds is believed to contribute to their extensive pharmacological activities. The development of hybrid molecules through the combination of different molecular frameworks in these heterocycles leads to compounds with interesting biological profiles. This approach has been instrumental in the synthesis of derivatives displaying a range of activities, including anti-inflammatory, analgesic, antimicrobial, anticonvulsant, antidiabetic, antitumor, and antiviral properties. Such endeavors highlight the importance of 1,3,4-thiadiazole derivatives in the pursuit of new drugs (Mishra et al., 2015).

Cheminformatics Approaches to Drug Design

The integration of cheminformatics approaches, including structure-activity relationship (SAR) and quantitative structure-activity relationship (QSAR) analyses, with the synthesis of 1,3,4-thiadiazole derivatives, facilitates the rational design of new molecular entities. These approaches enable the optimization of drug-like characteristics and the exploration of the mechanisms of action of these compounds. By harnessing these computational tools, researchers can predict the biological activity of novel derivatives more accurately, guiding the synthesis of compounds with enhanced efficacy and safety profiles. This multidisciplinary approach underscores the potential of 1,3,4-thiadiazole derivatives as a significant source of new analgesic and/or anti-inflammatory agents, with selectivity of action, low toxicity, and effects comparable to standard drugs (Koval et al., 2022).

Mechanism of Action

Target of Action

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide primarily targets the photosystem II in plants . Photosystem II is a key component of the photosynthetic light reactions, which convert light energy into chemical energy .

Mode of Action

N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide acts by inhibiting the electron flow from photosystem II to plastoquinone . This inhibition disrupts the photosynthetic electron transport chain, reducing the plant’s ability to convert light energy into chemical energy .

Biochemical Pathways

The compound affects the photosynthetic electron transport chain, specifically the transfer of electrons from photosystem II to plastoquinone . This disruption can lead to a decrease in the production of ATP and NADPH, two molecules vital for the Calvin cycle and other downstream biochemical pathways .

Result of Action

The primary molecular effect of N-(3,4-dichlorophenyl)-1,2,3-thiadiazole-4-carboxamide is the disruption of the photosynthetic electron transport chain . This leads to a decrease in the production of ATP and NADPH, impairing the plant’s ability to perform photosynthesis and grow . On a cellular level, this can lead to growth inhibition and eventually plant death.

properties

IUPAC Name |

N-(3,4-dichlorophenyl)thiadiazole-4-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H5Cl2N3OS/c10-6-2-1-5(3-7(6)11)12-9(15)8-4-16-14-13-8/h1-4H,(H,12,15) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CRMFFXDQVWFRAO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1NC(=O)C2=CSN=N2)Cl)Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H5Cl2N3OS |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

274.13 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)-N-(p-tolyl)acetamide](/img/structure/B2593215.png)

![N1-(2-(dimethylamino)ethyl)-N2-(2-oxo-2,4,5,6-tetrahydro-1H-pyrrolo[3,2,1-ij]quinolin-8-yl)oxalamide](/img/structure/B2593220.png)

![N-[3-[Methyl(prop-2-ynyl)amino]propyl]-4-(4-phenylpyrimidin-2-yl)piperidine-1-carboxamide](/img/structure/B2593223.png)

![N-(2-((4-benzylpiperazin-1-yl)sulfonyl)ethyl)benzo[d][1,3]dioxole-5-carboxamide](/img/structure/B2593225.png)

![4-[4-[3-(Trifluoromethyl)-[1,2,4]triazolo[4,3-b]pyridazin-6-yl]-1,4-diazepan-1-yl]pyrido[3,4-d]pyrimidine](/img/structure/B2593230.png)

![2,2-Dimethyl-5-{[(4-methylphenyl)sulfanyl]methylene}-1,3-dioxane-4,6-dione](/img/structure/B2593233.png)

![N-(1-cyano-1,2-dimethylpropyl)-2-[(4-methylphenyl)amino]acetamide](/img/structure/B2593237.png)

![N-(4-fluorobenzo[d]thiazol-2-yl)-5-methyl-N-(pyridin-2-ylmethyl)isoxazole-3-carboxamide](/img/structure/B2593238.png)